
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988 by Pfizer scientists. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
CP 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by CP 55,940 leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. The exact mechanism of action of CP 55,940 is not fully understood, but it is thought to involve modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and physiological effects
CP 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to modulate neurotransmitter release and to affect intracellular signaling pathways. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, one limitation of using CP 55,940 is its potential for off-target effects, particularly at high doses. Researchers must carefully control the dose and duration of exposure to CP 55,940 to avoid unwanted effects.
Orientations Futures
There are many future directions for research on CP 55,940 and its potential therapeutic applications. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors that can be used to study the endocannabinoid system with greater specificity. Another area of interest is the investigation of the potential anti-cancer effects of CP 55,940 and other synthetic cannabinoids. Finally, there is a need for further research on the potential side effects and safety of CP 55,940 and other synthetic cannabinoids, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of CP 55,940 involves several steps, including the condensation of 4-hydroxycyclohexanone with 3-(1-pyrrolidinyl)benzaldehyde, followed by reduction with sodium borohydride to form the intermediate alcohol. The alcohol is then converted to the final product by reaction with 4-nitrobenzenesulfonyl chloride and triethylamine. The yield of CP 55,940 is typically around 20% and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
CP 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent and as a tool for studying the endocannabinoid system. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-8-6-14(7-9-16)18-17(21)13-4-3-5-15(12-13)19-10-1-2-11-19/h1-5,10-12,14,16,20H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCQRSAODYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
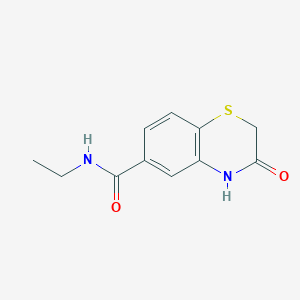

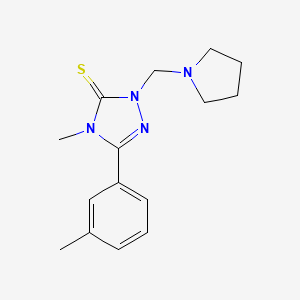
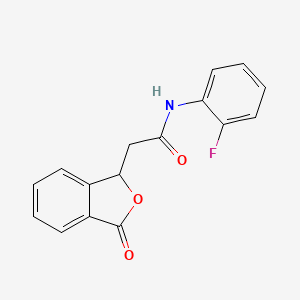
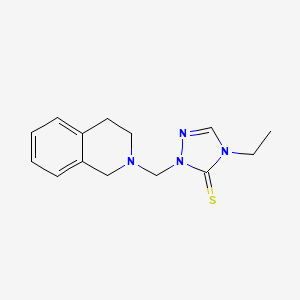
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
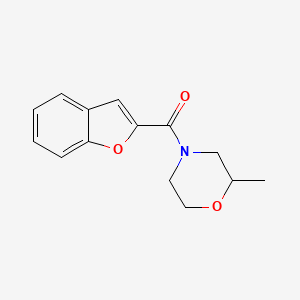
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)